![molecular formula C13H15N3O3 B2946539 benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate CAS No. 1311683-20-1](/img/structure/B2946539.png)
benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of an amine with a carbamoyl chloride in the presence of a base.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to form an isocyanate, which can then react with an alcohol to form the carbamate.
One-Pot Reactions: A one-pot reaction involving carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates without the need for an inert atmosphere.
Industrial Production Methods
Industrial production methods for carbamates often involve the use of scalable and efficient processes. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require metal complex catalysts or metal salt additives.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the cyanomethyl group.
Methyl Carbamate: Contains a methyl group instead of a benzyl group.
Ethyl Carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is unique due to the presence of both a benzyl group and a cyanomethyl group, which confer specific reactivity and stability properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .
Propriétés
IUPAC Name |
benzyl N-[2-[cyanomethyl(methyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16(8-7-14)12(17)9-15-13(18)19-10-11-5-3-2-4-6-11/h2-6H,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFAAJVEDBTYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
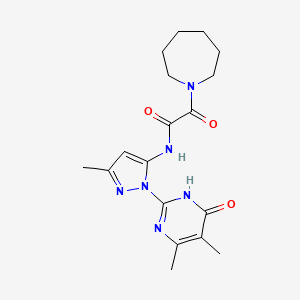
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2946462.png)
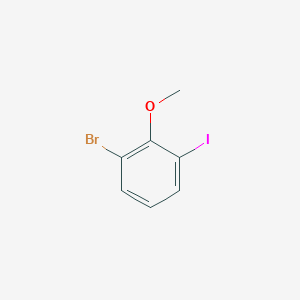
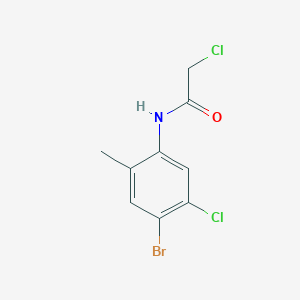
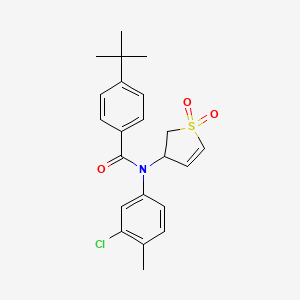

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)
![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2946474.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2946475.png)
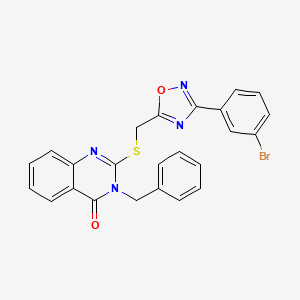
![2-[7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2946478.png)
![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)
